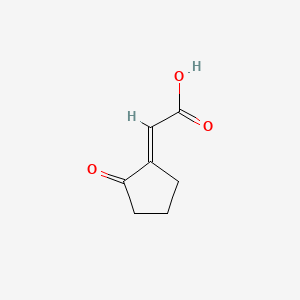

(2E)-2-(2-oxocyclopentylidene)acetic acid

Description

(2E)-2-(2-Oxocyclopentylidene)acetic acid is a cyclic α,β-unsaturated carboxylic acid characterized by a cyclopentylidene ring fused with an acetic acid moiety in the E-configuration. The compound features a conjugated system between the cyclopentylidene ketone (2-oxo group) and the α,β-unsaturated carboxylic acid, which significantly influences its reactivity, acidity, and intermolecular interactions. The planar geometry of the conjugated system enhances resonance stabilization, making the compound more acidic than non-conjugated carboxylic acids .

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(2E)-2-(2-oxocyclopentylidene)acetic acid |

InChI |

InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10)/b5-4+ |

InChI Key |

ROZKWSXOOCRCTF-SNAWJCMRSA-N |

Isomeric SMILES |

C1C/C(=C\C(=O)O)/C(=O)C1 |

Canonical SMILES |

C1CC(=CC(=O)O)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-oxocyclopentylidene)acetic acid typically involves the reaction of cyclopentanone with acetic acid derivatives under specific conditions. One common method includes the use of a base to facilitate the formation of the cyclopentylidene ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (2E)-2-(2-oxocyclopentylidene)acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-oxocyclopentylidene)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that (2E)-2-(2-oxocyclopentylidene)acetic acid exhibits potential anti-inflammatory and analgesic effects. Its structural features allow it to interact with biological targets involved in pain and inflammation pathways. Preliminary studies suggest that it may modulate enzyme activity related to these pathways, positioning it as a candidate for drug development targeting inflammatory diseases.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. For instance, derivatives have been explored for their efficacy against specific cancer cell lines, suggesting that structural modifications could lead to improved pharmacological profiles .

Comparative Analysis of Related Compounds

The following table compares (2E)-2-(2-oxocyclopentylidene)acetic acid with structurally similar compounds, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-oxo-2-(2-oxocyclopentyl)acetate | Methyl ester group instead of carboxylic acid | Less reactive due to smaller ester group |

| Ethyl 2-oxocyclopentylacetate | Lacks hydroxy group | Reduced reactivity compared to (2E)-2-acid |

| Cyclopentanone derivatives | Various substituents on cyclopentyl ring | Diverse chemical behavior based on substituents |

This comparison emphasizes the versatility of (2E)-2-(2-oxocyclopentylidene)acetic acid in both chemical synthesis and biological applications.

Case Study 1: Anti-cancer Activity

A study investigated the anticancer potential of derivatives derived from (2E)-2-(2-oxocyclopentylidene)acetic acid against the NCI60 human tumor cell line panel. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action and optimization strategies for enhancing efficacy .

Case Study 2: Binding Affinity Studies

Interaction studies have focused on the binding affinity of (2E)-2-(2-oxocyclopentylidene)acetic acid to various biological targets. These studies are crucial for elucidating its pharmacological profile and understanding how modifications can enhance selectivity and efficacy against specific enzymes involved in inflammatory processes .

Mechanism of Action

The mechanism of action of (2E)-2-(2-oxocyclopentylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (2E)-2-(2-oxocyclopentylidene)acetic acid , we compare it with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparisons

Similar effects are observed in 2-oxo-2-(thiophen-2-yl)acetic acid, where aromatic conjugation further stabilizes the deprotonated form .

Biological Activity Wy-14,643, though structurally distinct, highlights how acetic acid derivatives with electron-withdrawing groups (e.g., chloro-xylidino) can induce hepatocarcinogenesis via peroxisome proliferation. This contrasts with (2E)-2-(2-oxocyclopentylidene)acetic acid, which lacks such substituents but shares a reactive α,β-unsaturated system that may interact with biological targets . Cyclopentyl derivatives with amino acid modifications (e.g., 2-(1-(2-cyclopropylamino-2-oxoethyl)cyclopentyl)acetic acid) exhibit neuroactive properties, suggesting that structural tweaks to the cyclopentyl backbone can modulate bioactivity .

Crystallography and Hydrogen Bonding

- Compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), a feature likely shared by (2E)-2-(2-oxocyclopentylidene)acetic acid due to its carboxylic acid group . However, the conjugated system in the latter may reduce hydrogen-bonding propensity compared to saturated analogs.

Synthetic Utility

- The cyclopentylidene core in (2E)-2-(2-oxocyclopentylidene)acetic acid serves as a versatile intermediate for Diels-Alder reactions or Michael additions, unlike 2-(2-oxocyclopentyl)acetic acid , which lacks the unsaturated system necessary for such reactivity .

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Biological Activity

(2E)-2-(2-oxocyclopentylidene)acetic acid, a compound with the molecular formula CHO, has garnered attention in scientific research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological mechanisms, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopentylidene moiety, which influences its interaction with biological targets. Its structural characteristics suggest potential interactions with various biomolecules, making it a candidate for further pharmacological exploration.

Research indicates that (2E)-2-(2-oxocyclopentylidene)acetic acid may exhibit antitumor and antimicrobial properties. The mechanisms of action are primarily linked to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosyl-DNA phosphodiesterase I (TDP1), which plays a role in DNA repair mechanisms. This inhibition can lead to increased cytotoxicity in cancer cells by preventing DNA repair and promoting apoptosis .

- Cytotoxic Effects on Tumor Cells : In vitro studies have demonstrated that derivatives of this compound can induce cell death in various cancer cell lines. The most active derivatives showed significant inhibitory effects with IC values in the nanomolar range against sensitive tumor cell lines .

Cytotoxicity Studies

The cytotoxicity of (2E)-2-(2-oxocyclopentylidene)acetic acid has been evaluated in several studies. Below is a summary of findings related to its effects on different cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 70 | Significant growth inhibition |

| A549 (Lung Cancer) | 50 | Moderate cytotoxicity |

| HepG2 (Liver Cancer) | 60 | Moderate cytotoxicity |

These results indicate that the compound possesses varying degrees of effectiveness across different cancer types, suggesting selective cytotoxicity .

Antimicrobial Activity

In addition to its antitumor properties, (2E)-2-(2-oxocyclopentylidene)acetic acid has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further explored as a potential therapeutic agent for bacterial infections .

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the efficacy of (2E)-2-(2-oxocyclopentylidene)acetic acid derivatives against the NCI60 tumor cell panel. Results indicated that certain derivatives exhibited potent anticancer activity, particularly those with larger aliphatic ring systems .

- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities of this compound to various biological targets, including kinases involved in cancer progression. These studies provide insight into potential pathways through which the compound may exert its biological effects .

- In Vivo Studies : Preliminary animal studies have demonstrated a reduction in tumor size upon administration of the compound, although further research is necessary to establish statistical significance and optimal dosing regimens .

Q & A

Q. What are the recommended synthetic routes for (2E)-2-(2-oxocyclopentylidene)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of α,β-unsaturated ketone derivatives like (2E)-2-(2-oxocyclopentylidene)acetic acid often involves conjugate addition or cyclization strategies. For example, cyclopentanone derivatives can undergo aldol condensation with acetic acid derivatives under basic conditions (e.g., Knoevenagel reaction). Optimization includes:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) and carbonyl carbon shifts (δ ~200 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₈O₃) and detects fragmentation patterns (e.g., loss of CO₂ at m/z 124 → 80) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%) and resolves stereoisomers .

Q. How can preliminary biological activity be assessed for this compound?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric kits .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

- Molecular docking : Predict binding affinity to targets like prostaglandin receptors using AutoDock Vina .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the α,β-unsaturated system .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group .

- Solvent choice : Dissolve in anhydrous DMSO for stock solutions to minimize dimerization .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- Dynamic effects : NMR may show averaged signals for flexible substituents, while X-ray reveals static conformations. Compare temperature-dependent NMR (VT-NMR) with crystallographic data .

- Computational validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results .

Q. What environmental factors influence the compound’s reactivity in aqueous systems?

Methodological Answer:

- pH dependence : The carboxylic acid group (pKa ~4.5) protonates in acidic media, reducing solubility and altering reaction pathways .

- Oxidative stability : Trace metal ions (e.g., Fe³⁺) accelerate degradation; add chelators (EDTA) to buffers .

- Light exposure : UV irradiation induces [2+2] cycloaddition in the α,β-unsaturated system; use light-protected setups .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR studies : Correlate electronic properties (HOMO/LUMO energies) with IC₅₀ values to predict substituent effects .

- Molecular dynamics : Simulate binding to flexible protein pockets (e.g., kinases) to optimize steric fit .

- ADMET prediction : Tools like SwissADME assess logP and CYP450 interactions to prioritize synthesizable candidates .

Q. What interdisciplinary approaches integrate this compound into materials science or sustainable chemistry?

Methodological Answer:

- Polymer precursors : The α,β-unsaturated moiety participates in radical polymerization for biodegradable hydrogels .

- CO₂ utilization : Photocatalytic coupling with CO₂ yields dicarboxylic acids, aligning with green chemistry goals .

- Metal-organic frameworks (MOFs) : Coordinate the ketone group with transition metals (e.g., Cu²⁺) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.